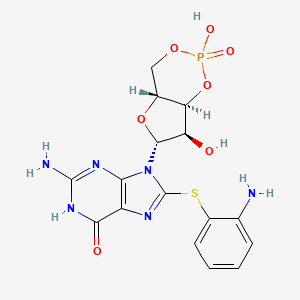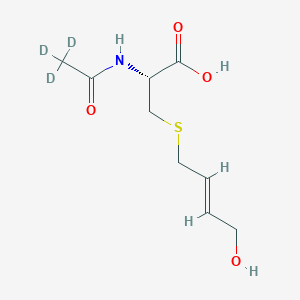![molecular formula C18H18ClF3N4O2 B12396532 N-(5-chloro-2-methoxyphenyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxamide](/img/structure/B12396532.png)
N-(5-chloro-2-methoxyphenyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Retinol binding protein 4 ligand-1 is a compound that interacts with retinol binding protein 4, a member of the lipocalin family. Retinol binding protein 4 is the primary transport protein for retinol (vitamin A) in the bloodstream. This protein is crucial for the mobilization and distribution of vitamin A from the liver to peripheral tissues .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of retinol binding protein 4 ligand-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve organic synthesis techniques, such as condensation reactions, esterification, and purification processes .
Industrial Production Methods
Industrial production of retinol binding protein 4 ligand-1 requires large-scale synthesis techniques. These methods often involve the use of automated reactors, high-throughput screening for optimal reaction conditions, and purification processes like chromatography to ensure the compound’s purity .
Analyse Chemischer Reaktionen
Types of Reactions
Retinol binding protein 4 ligand-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce aldehydes or ketones, while reduction reactions may yield alcohols .
Wissenschaftliche Forschungsanwendungen
Retinol binding protein 4 ligand-1 has several scientific research applications, including:
Chemistry: Used as a model compound to study the interactions between retinol binding protein 4 and its ligands.
Biology: Investigated for its role in retinoid homeostasis and its impact on cellular processes.
Medicine: Explored as a potential therapeutic agent for conditions related to vitamin A deficiency and metabolic disorders.
Wirkmechanismus
Retinol binding protein 4 ligand-1 exerts its effects by binding to retinol binding protein 4, thereby influencing the transport and distribution of retinol in the body. The molecular targets involved include specific membrane receptors that mediate the uptake of retinol across cell membranes. The pathways involved in this process include the retinoid signaling pathway, which regulates gene expression and cellular differentiation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Retinoic acid: Another retinoid that interacts with retinoid receptors and plays a role in cellular differentiation and proliferation.
Fenretinide: A synthetic retinoid used in cancer therapy and studied for its effects on retinoid signaling pathways.
Uniqueness
Retinol binding protein 4 ligand-1 is unique in its specific interaction with retinol binding protein 4, making it a valuable tool for studying retinoid homeostasis and its related biological processes. Unlike other retinoids, it specifically targets retinol binding protein 4, providing insights into its role in health and disease .
Eigenschaften
Molekularformel |
C18H18ClF3N4O2 |
|---|---|
Molekulargewicht |
414.8 g/mol |
IUPAC-Name |
N-(5-chloro-2-methoxyphenyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxamide |
InChI |
InChI=1S/C18H18ClF3N4O2/c1-28-15-5-4-12(19)11-14(15)24-17(27)26-9-7-25(8-10-26)16-13(18(20,21)22)3-2-6-23-16/h2-6,11H,7-10H2,1H3,(H,24,27) |
InChI-Schlüssel |
PNEWYJAVBOHPBV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)N2CCN(CC2)C3=C(C=CC=N3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




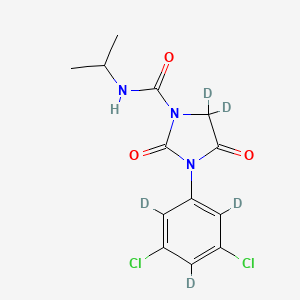
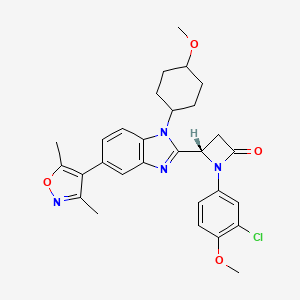
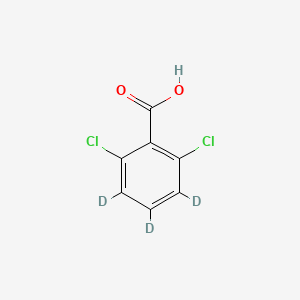
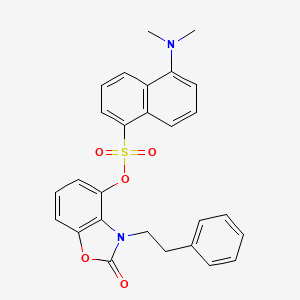
![(E,4S)-4-[[(2S)-2-[[(2S)-3-[3-[[4-[[(2S)-2-[[(2S)-2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxycarbonylamino]phenyl]-3-methyl-2-(methylamino)butanoyl]amino]-3,3-dimethylbutanoyl]-methylamino]-2,5-dimethylhex-2-enoic acid](/img/structure/B12396487.png)


